((p-(Benzyloxy)phenoxy)methyl)oxirane

Catalog No.
S774517
CAS No.
28150-30-3
M.F
C16H16O3
M. Wt
256.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((p-(Benzyloxy)phenoxy)methyl)oxirane

CAS Number

28150-30-3

Product Name

((p-(Benzyloxy)phenoxy)methyl)oxirane

IUPAC Name

2-[(4-phenylmethoxyphenoxy)methyl]oxirane

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C16H16O3/c1-2-4-13(5-3-1)10-17-14-6-8-15(9-7-14)18-11-16-12-19-16/h1-9,16H,10-12H2

InChI Key

BYDXZYUGDXYSJY-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=C(C=C2)OCC3=CC=CC=C3

Synonyms

1-(Benzyloxy)-4-(2,3-epoxypropoxy)-benzene; [[4-(Phenylmethoxy)phenoxy]methyl]- oxirane; 1-(4-Benzyloxyphenoxy)-2,3-epoxypropane; 1-(p-Benzyloxyphenoxy)-2,3-epoxypropane; 2-[(4-Benzyloxyphenoxy)methyl]oxirane; 3-(4-Benzyloxyphenoxy)-1,2-epoxypropane;

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)OCC3=CC=CC=C3

Synthesis and characterization:

  • ((p-(Benzyloxy)phenoxy)methyl)oxirane, also known as 2-[(4-phenylmethoxyphenoxy)methyl]oxirane, has been synthesized and characterized by various research groups.
  • The synthesis typically involves the reaction of a benzylated phenol with epichlorohydrin under basic conditions. oxirane ON ScienceDirect sciencedirect.com]

Potential applications:

  • Research suggests that ((p-(Benzyloxy)phenoxy)methyl)oxirane may have potential applications in various scientific fields, including:
    • Polymer chemistry: As a reactive intermediate for the synthesis of epoxy resins with improved thermal and mechanical properties. oxirane a novel epoxide monomer for the preparation of high performance epoxy resins ON ScienceDirect sciencedirect.com]
    • Material science: As a component in the development of new materials with desirable properties such as adhesion, flame retardancy, and electrical conductivity.
    • Bioconjugation: As a linker molecule for attaching biomolecules (e.g., drugs, antibodies) to surfaces or other molecules. However, further research is needed to evaluate its suitability for this purpose.

((p-(Benzyloxy)phenoxy)methyl)oxirane is a synthetic organic compound characterized by its epoxide functional group, which is a three-membered cyclic ether. This compound features a benzyloxy group attached to a phenoxy moiety, providing it with unique chemical properties. The presence of the oxirane ring contributes to its reactivity, making it a candidate for various chemical transformations.

There is no documented information on the mechanism of action of this compound.

  • Epoxides can be irritating to skin and eyes.
  • Aromatic compounds like the benzyl and phenoxy groups may have low to moderate toxicity [].

The reactivity of ((p-(Benzyloxy)phenoxy)methyl)oxirane primarily involves:

  • Ring Opening Reactions: The epoxide can undergo nucleophilic attack, leading to the formation of diols or other derivatives. This reaction can be catalyzed by acids or bases .
  • Cross-Coupling Reactions: This compound can participate in copper-catalyzed cross-coupling reactions, allowing for the introduction of various substituents on the aromatic rings .
  • Functionalization: The benzyloxy and phenoxy groups can be modified through electrophilic aromatic substitution, enhancing the compound's versatility in organic synthesis .

Research indicates that compounds containing epoxide functionalities often exhibit biological activity. ((p-(Benzyloxy)phenoxy)methyl)oxirane may possess:

  • Antimicrobial Properties: Epoxides have been studied for their ability to inhibit microbial growth, potentially making this compound useful in pharmaceutical applications.
  • Cytotoxic Effects: Some epoxides are known to interact with cellular mechanisms, leading to cytotoxicity against specific cancer cell lines. Further studies are needed to evaluate the specific biological effects of this compound .

The synthesis of ((p-(Benzyloxy)phenoxy)methyl)oxirane typically involves:

  • Starting Materials: The synthesis begins with the appropriate phenolic precursors.
  • Epoxidation Reaction: An alkene precursor undergoes epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) or trimethylsulfoxonium iodide in the presence of a base like potassium tert-butoxide .
  • Purification: Post-reaction, the product is purified through column chromatography to isolate the desired oxirane .

((p-(Benzyloxy)phenoxy)methyl)oxirane has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Polymer Chemistry: Its epoxy group can be utilized in creating cross-linked polymer networks.
  • Material Science: Used in coatings and adhesives due to its chemical stability and reactivity .

Interaction studies are crucial for understanding the behavior of ((p-(Benzyloxy)phenoxy)methyl)oxirane in biological systems. Preliminary investigations suggest:

  • Reactivity with Nucleophiles: The epoxide's ring can open upon interaction with nucleophiles, which is essential for drug design where targeted delivery mechanisms are involved.
  • Potential Drug Metabolism Pathways: Understanding how this compound interacts with biological macromolecules could provide insights into its metabolic pathways and toxicity profiles .

Similar compounds include:

Compound NameStructureUnique Features
2-(4-Methoxyphenoxy)methyl oxiraneStructureContains a methoxy group, enhancing solubility and reactivity.
2-(4-Hydroxyphenoxy)methyl oxiraneStructureHydroxyl group increases polarity and potential hydrogen bonding interactions.
2-Methyl-2-(4-methoxyphenoxy)methyl oxiraneStructureMethyl group provides steric hindrance, affecting reactivity and selectivity in reactions.

Uniqueness

((p-(Benzyloxy)phenoxy)methyl)oxirane stands out due to its specific combination of benzyloxy and phenoxy groups, which may enhance its stability and reactivity compared to other epoxides. This unique structure allows for diverse synthetic pathways and potential applications in medicinal chemistry.

XLogP3

3.1

Other CAS

28150-30-3

Dates

Modify: 2023-08-15

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